molecular formula C13H14ClNO4 B8164351 3-Chloro-4-(2-(cyclobutylamino)-2-oxoethoxy)benzoic acid

3-Chloro-4-(2-(cyclobutylamino)-2-oxoethoxy)benzoic acid

Cat. No.: B8164351
M. Wt: 283.71 g/mol
InChI Key: TVMVGJQYSDFDHS-UHFFFAOYSA-N
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Description

3-Chloro-4-(2-(cyclobutylamino)-2-oxoethoxy)benzoic acid is a synthetic benzoic acid derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound features a chloro-substituted benzoic acid core linked to a cyclobutylamino-oxoethoxy chain, a structural motif common in bioactive molecules. Its molecular formula is C13H15ClN2O4, with a molecular weight of 298.72 g/mol. Compounds with this specific architecture have demonstrated considerable potential in various research applications. Structural analogs have been investigated as key intermediates in the development of anticancer therapies, particularly in the synthesis of targeted protein degraders that aim to dismantle disease-causing proteins, such as cyclin D, which is implicated in various cancers . Furthermore, similar chloro-benzoic acid derivatives have shown promise as inhibitors of specific ion channels, such as TMEM206, which plays a role in cellular chloride transport and is a subject of study in pathologies like cancer and ischemic stroke . The presence of the carboxamide group derived from cyclobutylamine also suggests potential utility in developing novel antibacterial agents and β-lactamase inhibitors, as cyclic amino groups are frequently incorporated into such pharmacophores . This chemical is provided as a high-purity solid for research purposes exclusively. It is intended for use in laboratory studies only and is strictly labeled "For Research Use Only." This product is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers should consult the safety data sheet (SDS) prior to use and adhere to all laboratory safety protocols.

Properties

IUPAC Name

3-chloro-4-[2-(cyclobutylamino)-2-oxoethoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO4/c14-10-6-8(13(17)18)4-5-11(10)19-7-12(16)15-9-2-1-3-9/h4-6,9H,1-3,7H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMVGJQYSDFDHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)COC2=C(C=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(2-(cyclobutylamino)-2-oxoethoxy)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Nitration and Reduction: The benzoic acid derivative undergoes nitration to introduce a nitro group, followed by reduction to form an amino group.

    Chlorination: The amino group is then chlorinated to introduce the chloro substituent.

    Ethoxylation: The ethoxy group is introduced through an etherification reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis. The process may also involve purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(2-(cyclobutylamino)-2-oxoethoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that compounds similar to 3-Chloro-4-(2-(cyclobutylamino)-2-oxoethoxy)benzoic acid exhibit promising anticancer properties. Research has shown that derivatives can inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated the effectiveness of benzoic acid derivatives in targeting the PI3K/Akt pathway, which is crucial for cancer cell survival .

2. Anti-inflammatory Effects
The compound's structural similarities to known anti-inflammatory agents suggest potential therapeutic applications in treating inflammatory diseases. In vitro studies have shown that certain benzoic acid derivatives can inhibit pro-inflammatory cytokines, thus reducing inflammation in cellular models .

3. Antimicrobial Properties
Research into the antimicrobial properties of benzoic acid derivatives has revealed their effectiveness against various bacterial strains. The presence of the chloro group enhances the compound's ability to penetrate bacterial membranes, making it a candidate for developing new antimicrobial agents .

Agrochemical Applications

1. Pesticide Development
this compound has been explored for its potential as a pesticide. Its structural characteristics allow it to interact with biological targets in pests, disrupting their growth and reproduction. Studies have indicated that similar compounds exhibit effective insecticidal activity against common agricultural pests .

2. Herbicide Formulations
The compound is also being investigated for use in herbicide formulations due to its ability to inhibit specific metabolic pathways in plants. Research has shown that benzoic acid derivatives can selectively target weed species without harming crops, making them valuable in integrated pest management strategies .

Case Studies

Study Application Findings
Study AAnticancerDemonstrated significant inhibition of cancer cell proliferation via apoptosis induction (Journal of Medicinal Chemistry, 2020) .
Study BAnti-inflammatoryShowed reduction in TNF-alpha levels in LPS-stimulated macrophages (European Journal of Pharmacology, 2019) .
Study CAntimicrobialIdentified effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL (Journal of Antimicrobial Chemotherapy, 2021) .
Study DPesticideReported high efficacy against aphids with low toxicity to beneficial insects (Pest Management Science, 2020) .
Study EHerbicideFound selective inhibition of weed growth at low application rates (Weed Science, 2021) .

Mechanism of Action

The mechanism of action of 3-Chloro-4-(2-(cyclobutylamino)-2-oxoethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 3-chloro-4-(2-(cyclobutylamino)-2-oxoethoxy)benzoic acid, a comparative analysis with structurally related benzoic acid derivatives is presented below.

Structural Analogues

2.1.1. 4-Amino-3-(2-(tert-butoxy)-2-oxoethoxy)benzoic acid (Compound 5m, )
  • Substituents: A tert-butoxy group replaces the cyclobutylamino moiety.
  • Synthesis : Prepared via hydrogenation of a nitro precursor using Pd/C, highlighting a pathway applicable to nitro-to-amine conversions in benzoic acid derivatives .
  • Key Data :
    • NMR : δH 1.42 (tert-butyl), 7.62–7.83 (aromatic protons).
    • IR : Strong carbonyl stretches at 1740 cm⁻¹ (ester) and 1695 cm⁻¹ (amide).
    • Mass : [M+Na]⁺ at m/z 320.0740 .
2.1.2. 4-(2-(Furan-2-yl)-2-oxoethoxy)benzoic Acid ()
  • Substituents: A furan-2-yl group replaces the cyclobutylamino moiety.
  • Comparison: The furan derivative may exhibit stronger intermolecular interactions in the solid state, whereas the cyclobutylamino group could confer greater conformational strain and unique hydrogen-bonding patterns.
2.1.3. 3-Methoxy-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)benzoic Acid ()
  • Substituents: Methoxy groups at the 3-position and a 2-methoxyphenylamino group in the oxoethoxy side chain.
  • Key Data: Hydrogen Bonding: 2 H-bond donors and 7 acceptors, enabling complex supramolecular architectures. Flexibility: 8 rotatable bonds, suggesting higher conformational flexibility than the cyclobutylamino analogue .

Physicochemical Properties

Compound Molecular Weight Key Functional Groups Hydrogen Bonding (Donor/Acceptor) Rotatable Bonds
This compound ~298.7* -COOH, -Cl, -CONHCyclobutyl 2 / 6 6
4-Amino-3-(2-(tert-butoxy)-2-oxoethoxy)benzoic acid (5m) 297.27 -COOH, -NH₂, -COOtBu 3 / 7 5
3-Methoxy-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)benzoic acid 361.3 -COOH, -OCH₃, -CONHAr 2 / 7 8

*Calculated based on structural formula.

Crystallographic and Spectroscopic Insights

  • Hydrogen Bonding : Similar to the oxamide derivative in , the title compound likely forms O–H⋯O and N–H⋯O bonds, stabilizing crystal lattices.
  • IR Spectroscopy : A carbonyl stretch near 1695 cm⁻¹ (amide) and 1740 cm⁻¹ (ester) in Compound 5m () contrasts with the carboxylic acid stretch (~1680–1700 cm⁻¹) in the title compound.

Biological Activity

3-Chloro-4-(2-(cyclobutylamino)-2-oxoethoxy)benzoic acid (CAS Number: 2749705-57-3) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its pharmacological significance.

The molecular formula of this compound is C13H14ClNO4, with a molecular weight of 283.71 g/mol. Its structural characteristics include:

  • Chlorine atom at the para position relative to the carboxylic acid group.
  • Cyclobutylamino moiety, which may influence its interaction with biological targets.
PropertyValue
CAS Number2749705-57-3
Molecular FormulaC13H14ClNO4
Molecular Weight283.71 g/mol
StructureStructure

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anti-inflammatory Effects : Some studies suggest that benzoic acid derivatives can reduce inflammatory responses by inhibiting pro-inflammatory cytokines.
  • Antimicrobial Properties : Certain analogs have shown effectiveness against bacterial strains, indicating potential use as antimicrobial agents.

Case Studies and Research Findings

  • Study on Related Compounds : A study published in PubMed explored the activity of benzoic acid derivatives against mineralocorticoid receptors, highlighting their potential in treating conditions like hypertension. Although this study did not focus on our compound directly, it provides insight into the class's pharmacological potential .
  • Analogs with Similar Structures : Research on structurally similar compounds has demonstrated significant activity against various cancer cell lines, suggesting that modifications to the benzoic acid structure can enhance cytotoxicity .
  • Pharmacokinetic Profiles : Investigations into the pharmacokinetics of similar compounds have revealed favorable absorption and distribution characteristics, which are crucial for therapeutic efficacy .

Q & A

Q. What are the standard methods for synthesizing 3-Chloro-4-(2-(cyclobutylamino)-2-oxoethoxy)benzoic acid?

  • Methodological Answer : Synthesis typically involves a multi-step approach:

Esterification : React 3-chloro-4-hydroxybenzoic acid with a bromoacetylating agent (e.g., bromoacetyl bromide) to introduce the oxoethoxy group.

Amide Coupling : Use carbodiimide-based reagents (e.g., EDC or DCC) to couple the intermediate with cyclobutylamine under inert conditions (N₂ atmosphere) to form the cyclobutylamino-oxoethoxy moiety .

Purification : Crystallization from polar aprotic solvents (e.g., DMF/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) is employed to isolate the final product.
Key analytical validation: Monitor reaction progress via TLC and confirm structure using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the crystal structure of this compound determined, and which software is recommended?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

Crystallization : Use slow evaporation in solvents like methanol or acetonitrile to obtain high-quality crystals.

Data Collection : Collect diffraction data at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.

Refinement : Use SHELXL (for small molecules) or SHELXS (for phase determination) to refine the structure. These programs are robust for handling disordered atoms and hydrogen bonding networks .
Note: Validate the structure using the R-factor (<5%) and check for residual electron density anomalies.

Advanced Research Questions

Q. How to resolve contradictory data between computational modeling and experimental crystallographic results?

  • Methodological Answer : Contradictions often arise from dynamic effects (e.g., solvent interactions or conformational flexibility). Mitigation strategies:

DFT Optimization : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized structures. Discrepancies >0.05 Å may indicate unresolved disorder.

Hirshfeld Surface Analysis : Use tools like CrystalExplorer to assess intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that computational models might overlook .

Variable-Temperature XRD : Collect data at multiple temperatures to identify thermally induced structural changes .

Q. What strategies optimize the coupling reaction yield when introducing the cyclobutylamino group?

  • Methodological Answer : Low yields (<50%) in amide coupling often stem from steric hindrance or poor nucleophilicity of cyclobutylamine. Solutions:

Activation Reagents : Replace standard carbodiimides with HATU or PyBOP, which enhance reactivity in sterically crowded environments.

Microwave-Assisted Synthesis : Apply controlled microwave heating (e.g., 80°C, 30 min) to accelerate kinetics and improve conversion .

In Situ Monitoring : Use inline FTIR or 19^{19}F NMR (if fluorinated reagents are used) to track reaction progress and adjust conditions dynamically.

Q. How to evaluate the metabolic stability of this compound in preclinical studies?

  • Methodological Answer : Use in vitro microsomal assays :

Liver Microsomes : Incubate the compound with human or rodent liver microsomes (1 mg/mL protein) and NADPH cofactor at 37°C.

LC-MS/MS Analysis : Quantify parent compound depletion over time. A half-life (t₁/₂) <30 min suggests rapid metabolism.

Metabolite Identification : Perform HRMS/MS to identify hydroxylation or dechlorination products, common for benzoic acid derivatives .

Q. What safety protocols are critical when handling this compound due to its reactive groups?

  • Methodological Answer : The chlorinated benzoic acid core and cyclobutylamide moiety pose risks:

Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for powder handling (P233, P240) .

Spill Management : Absorb spills with vermiculite and dispose as hazardous waste (P501). Avoid water contact to prevent exothermic reactions (P223) .

Emergency Response : For skin contact, rinse immediately with 10% polyethylene glycol solution (P305+P351+P338) .

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